mGluR2 agonist 1 (hydrochloride)

Description

Overview of Glutamatergic Neurotransmission and Metabotropic Glutamate (B1630785) Receptor (mGluR) Subfamilies

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), responsible for mediating the majority of fast excitatory synaptic transmission. nih.govyoutube.com Its ubiquitous role in neural function is governed by a complex interplay with a diverse family of glutamate receptors located on neurons and glial cells. nih.gov These receptors are broadly classified into two main categories: ionotropic and metabotropic. nih.gov Ionotropic glutamate receptors (iGluRs), such as NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate rapid excitatory signals. youtube.comguidetopharmacology.org

In contrast, metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through slower, more prolonged intracellular signaling cascades. guidetopharmacology.orgwikipedia.org There are eight subtypes of mGluRs (mGluR1-mGluR8), which are further categorized into three groups based on their sequence homology, pharmacological properties, and signal transduction pathways. guidetopharmacology.orgyoutube.com

Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and couple to Gq/G11 proteins to activate phospholipase C, leading to increased neuronal excitability. nih.govfrontiersin.org

Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) are both coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. wikipedia.orgnih.gov This signaling cascade generally results in an inhibitory effect on neurotransmission.

Functional Significance of Group II mGluRs (mGluR2 and mGluR3) in Central Nervous System Modulation

Group II mGluRs, comprising mGluR2 and mGluR3, are key modulators of synaptic function throughout the CNS. nih.gov They are predominantly, though not exclusively, located on presynaptic terminals of both excitatory (glutamatergic) and inhibitory (GABAergic) neurons. nih.govresearchgate.net In this presynaptic position, they function as autoreceptors and heteroreceptors. When activated by glutamate in the synaptic cleft, they initiate an intracellular signaling cascade that inhibits the release of neurotransmitters from the presynaptic terminal. nih.govnih.gov This negative feedback mechanism serves to dampen excessive synaptic activity, thereby playing a crucial role in maintaining synaptic homeostasis. nih.gov

By inhibiting glutamate release, Group II mGluRs can protect neurons from excitotoxicity, a damaging process caused by excessive glutamate receptor activation that is implicated in various neurological conditions. wikipedia.orgfrontiersin.org The activation of these receptors is a critical mechanism for fine-tuning synaptic strength and preventing the over-excitation of neural circuits. guidetopharmacology.org While both mGluR2 and mGluR3 are involved in this process, they can have distinct distributions and roles in different brain regions, a subject of ongoing research. nih.govresearchgate.net

Rationale for Targeting mGluR2 in Preclinical Neurological and Psychiatric Research

The strategic location and function of mGluR2 make it a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders characterized by glutamatergic dysregulation. nih.gov Conditions such as anxiety, schizophrenia, and epilepsy have been linked to an imbalance between excitatory and inhibitory signaling in the brain. nih.govnih.gov By activating mGluR2, it is possible to reduce excessive glutamate release, thereby restoring a more balanced state of neurotransmission. wikipedia.org

Preclinical studies have provided substantial evidence supporting this rationale. For instance, agonists that activate Group II mGluRs have shown efficacy in animal models of anxiety and psychosis. wikipedia.orgnih.gov Specifically, targeting mGluR2 is thought to be a promising strategy for schizophrenia, as it may help to correct deficits in cortical function associated with the disorder. anr.fr Research using knockout mice has further helped to delineate the specific role of mGluR2, suggesting it is a key player in mediating the beneficial effects of Group II agonists in models of psychosis and addiction. nih.gov The ability to selectively modulate mGluR2 offers a more targeted approach to normalize brain activity compared to broader-acting drugs.

Introduction of mGluR2 Agonist 1 (hydrochloride) as a Potent and Selective Research Tool

To investigate the specific functions of the mGluR2 subtype, researchers rely on highly selective pharmacological tools. mGluR2 Agonist 1 (hydrochloride) is one such compound, designed as a potent and selective agonist for the mGluR2 receptor. Its value in preclinical research lies in its ability to activate mGluR2 with high specificity, allowing scientists to probe the physiological and pathological roles of this receptor subtype with minimal confounding effects from other mGluR subtypes.

The development of such selective compounds is crucial because of the high degree of similarity between mGluR2 and mGluR3, which has historically made it challenging to differentiate their individual functions. nih.gov By using a tool like mGluR2 Agonist 1, researchers can more accurately determine the contribution of mGluR2 activation to various cellular and behavioral outcomes in experimental models of neurological and psychiatric diseases. nih.gov This enables a deeper understanding of the receptor's potential as a therapeutic target.

Pharmacological Profile of mGluR2 Agonist 1 (hydrochloride)

The following table summarizes the key pharmacological data for mGluR2 Agonist 1 (hydrochloride), highlighting its potency and selectivity, which are essential characteristics for its use as a precise research tool.

| Parameter | Value | Receptor Target | Reference |

| EC₅₀ | 2.69 nM | mGluR2 | medchemexpress.com |

| EC₅₀ | 4.48 nM | mGluR3 | medchemexpress.com |

| Activity | No activity | mGluR1a, 4a, 5a, 7a | medchemexpress.com |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC₅₀ value indicates higher potency.

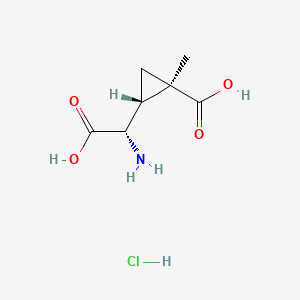

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H12ClNO4 |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

(1R,2R)-2-[(S)-amino(carboxy)methyl]-1-methylcyclopropane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H11NO4.ClH/c1-7(6(11)12)2-3(7)4(8)5(9)10;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);1H/t3-,4-,7+;/m0./s1 |

InChI Key |

QWPZQJSGAWBTFK-WVADXRAYSA-N |

Isomeric SMILES |

C[C@]1(C[C@H]1[C@@H](C(=O)O)N)C(=O)O.Cl |

Canonical SMILES |

CC1(CC1C(C(=O)O)N)C(=O)O.Cl |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Interaction Profile of Mglur2 Agonist 1 Hydrochloride

Receptor Subtype Selectivity and Potency Evaluation

mGluR2 Agonist 1 (hydrochloride), referred to as Compound 5b in its primary characterization study, has been identified as a potent and selective full agonist for the mGluR2. nih.gov Functional assays performed on rat-cloned metabotropic glutamate (B1630785) receptors revealed that the compound exhibits a high potency at mGluR2 with an EC50 value of 82 nM. nih.gov

The selectivity of a compound is a critical factor in its pharmacological profile, as it minimizes off-target effects. mGluR2 Agonist 1 (hydrochloride) demonstrates a notable selectivity for mGluR2 over other mGluR subtypes. Specifically, it is approximately 15-fold more selective for mGluR2 than for the other Group II receptor, mGluR3. nih.gov Its selectivity is even more pronounced when compared to other groups of metabotropic glutamate receptors. The compound shows over 25-fold selectivity for mGluR2 compared to Group III receptors (mGluR4, mGluR6, mGluR7, mGluR8) and greater than 60-fold selectivity over Group I subtypes (mGluR1 and mGluR5). nih.gov This high degree of selectivity suggests a favorable pharmacological profile with a reduced likelihood of interacting with other glutamate receptor systems.

| Receptor Subtype | Potency (EC50) | Selectivity Fold vs. mGluR2 |

|---|---|---|

| mGluR2 | 82 nM | - |

| mGluR3 | Data not available | ~15x lower potency |

| Group I (mGluR1, mGluR5) | Data not available | >60x lower potency |

| Group III (mGluR4, mGluR6, mGluR7, mGluR8) | Data not available | >25x lower potency |

Distinction Between Orthosteric and Allosteric Modes of mGluR2 Modulation

Metabotropic glutamate receptors can be modulated by ligands that bind to two distinct sites: the orthosteric site and the allosteric site. The orthosteric site is the binding location for the endogenous ligand, glutamate. Orthosteric agonists, like glutamate, directly activate the receptor by binding to this site. nih.gov In contrast, allosteric modulators bind to a different site on the receptor, where they can enhance or reduce the receptor's response to the orthosteric ligand without directly activating it. acs.org

mGluR2 Agonist 1 (hydrochloride) is a conformationally restricted analogue of glutamic acid. nih.gov Such analogues are designed to mimic the binding of glutamate at its recognition site. Therefore, mGluR2 Agonist 1 (hydrochloride) functions as an orthosteric agonist, directly engaging and activating the mGluR2 at the same site as the endogenous neurotransmitter.

Characterization of Agonist Binding Sites and Mechanisms of Action

As a member of the Group II metabotropic glutamate receptors, mGluR2 is coupled to Gαi/o proteins. nih.gov Upon activation by an agonist, the receptor initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). bohrium.com This reduction in cAMP levels ultimately modulates the activity of downstream effectors, leading to a decrease in the release of glutamate from the presynaptic terminal. bohrium.com

The high potency of mGluR2 Agonist 1 (hydrochloride) is attributed to its specific molecular structure. It is a carboxycyclopropyl glycine analogue that contains a methyl group. nih.gov The introduction of this methyl group results in a significant, over 3500-fold increase in potency when compared to a similar compound lacking this feature. nih.gov To understand the molecular basis for this enhanced potency, in silico modeling studies have been conducted. nih.gov These computational analyses investigate the binding pose of the agonist within the orthosteric binding site of the mGluR2, providing insights into the specific molecular interactions that contribute to its high affinity and efficacy.

Molecular and Cellular Mechanisms Mediated by Mglur2 Agonist 1 Hydrochloride

G-protein Coupling and Primary Intracellular Signaling Cascades

There is no specific information detailing the G-protein coupling profile of mGluR2 when activated by mGluR2 agonist 1 (hydrochloride) . While mGluR2 receptors are known to couple to Gαi/o proteins, the specific efficiency and consequences of this coupling with this particular agonist have not been documented.

Inhibition of Adenylyl Cyclase Activity and Cyclic AMP (cAMP) Modulation

No studies were found that specifically measure the inhibition of adenylyl cyclase activity or the modulation of cAMP levels in response to mGluR2 agonist 1 (hydrochloride) .

Regulation of Ion Channel Function (e.g., Calcium and Potassium Channels)

There is no available research on how mGluR2 agonist 1 (hydrochloride) regulates the function of ion channels, such as calcium and potassium channels.

Activation of Secondary Signaling Pathways

Detailed investigations into the activation of secondary signaling pathways by mGluR2 agonist 1 (hydrochloride) are absent from the scientific literature. This includes a lack of information on its effects on:

Phosphatidylinositol 3-kinase (PI3K) Pathway3.2.2. Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway3.2.3. Glycogen Synthase Kinase-3 Beta (GSK-3β) Signaling

Compound Names

Src Kinase Activation

Activation of metabotropic glutamate (B1630785) receptor 2 (mGluR2) has been shown to modulate the function of N-methyl-D-aspartate receptors (NMDARs) through the recruitment of Src kinase. scienceopen.commdpi.com Research demonstrates that treatment of hippocampal slices with the mGluR2/3 agonist LY379268 enhances the phosphorylation of Src at its activation site, tyrosine 416 (Y416). scienceopen.comresearchgate.net This effect is specific to Src, as the same agonist does not enhance the phosphorylation of the analogous activation site on Fyn kinase (Y420), another member of the Src family. scienceopen.comresearchgate.net

The mechanism for this activation is linked to the Gαi/o-protein coupling of mGluR2. Activation of mGluR2/3 inhibits the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway. scienceopen.com This reduction in PKA activity is believed to activate Src kinase by inhibiting its regulatory C-terminal Src kinase (Csk). scienceopen.com The functional consequence of this pathway is the potentiation of NMDAR currents, an effect that is blocked by a selective Src-interfering peptide but not by a Fyn-interfering peptide. scienceopen.comresearchgate.net

| Agonist | Target Kinase | Phosphorylation Site | Effect | Reference |

|---|---|---|---|---|

| LY379268 | Src | Y416 | Increased Phosphorylation | scienceopen.comresearchgate.net |

| LY379268 | Fyn | Y420 | No Change | scienceopen.comresearchgate.net |

Modulation of Neurotransmitter Release Dynamics

Group II mGluRs, including mGluR2, are predominantly located on presynaptic terminals, where they act as auto- and hetero-receptors to regulate the release of neurotransmitters. mdpi.com

Regulation of Glutamate Release

A primary function of mGluR2 is to act as a presynaptic autoreceptor that inhibits the release of glutamate. nih.govjneurosci.org Activation of these receptors provides a negative feedback mechanism, reducing further glutamate exocytosis from the presynaptic terminal. jneurosci.org This modulation is achieved by inhibiting N-type calcium channels, which are crucial for neurotransmitter release. jneurosci.org By decreasing extracellular glutamate, the activation of mGluR2/3 receptors can also indirectly reduce extracellular dopamine (B1211576) levels. jneurosci.org

Modulation of GABA Release

Activation of group II mGluRs can also modulate the release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Studies have shown that glutamate can suppress GABA release via presynaptic mGluRs on GABAergic interneurons, indicating a heterosynaptic regulatory role. nih.govnih.gov In synapses where glutamate and GABA are co-transmitted, activation of group II mGluRs presynaptically suppresses the release of both neurotransmitters. elifesciences.org This effect is demonstrated by a decrease in the frequency of spontaneous and miniature inhibitory postsynaptic currents (IPSCs) without a change in their amplitude, confirming a presynaptic locus of action. nih.govnih.gov

Impact on Synaptic Plasticity and Receptor Trafficking

Beyond presynaptic modulation, mGluR2 activation has significant postsynaptic effects, influencing the expression and function of key ionotropic glutamate receptors involved in synaptic plasticity.

Effects on AMPA Receptor Subunit Expression and Trafficking (GluA1, GluA2)

Research in prefrontal cortical neurons shows that the mGluR2/3 agonist LY379268 significantly increases both the surface and total protein expression of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA) receptor subunits, GluA1 and GluA2. plos.orgnih.gov This effect was confirmed to be mediated by mGluR2, as it was mimicked by the selective mGluR2 agonist LY395756. plos.orgnih.gov The increased surface expression of these subunits leads to a significant increase in the amplitude of miniature excitatory postsynaptic currents, indicating enhanced AMPA receptor function. nih.gov This regulatory process involves transcriptional regulation and is mediated through the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and glycogen synthase kinase-3β (GSK-3β) signaling pathways. plos.orgnih.govnih.gov

| Agonist | Receptor Subunit | Effect on Expression | Signaling Pathway(s) | Reference |

|---|---|---|---|---|

| LY379268 / LY395756 | GluA1 | Increased surface and total expression | ERK1/2 | plos.orgnih.gov |

| LY379268 / LY395756 | GluA2 | Increased surface and total expression | ERK1/2 and GSK-3β | plos.orgnih.gov |

Influence on NMDA Receptor Expression and Function

Activation of mGluR2/3 enhances the function of NMDA receptors through postsynaptic mechanisms. mdpi.comnih.gov Treatment with the agonist LY379268 potentiates NMDA-evoked currents in hippocampal CA1 neurons. scienceopen.com This potentiation is mediated by the Src kinase pathway, as described previously, and leads to a selective tyrosine phosphorylation of GluN2A-containing NMDARs. scienceopen.com In addition to enhancing function, mGluR2/3 agonists can directly modulate NMDA receptor expression and reverse NMDA receptor dysfunction in animal models of schizophrenia via the Akt/GSK-3β signaling pathway. mdpi.comnih.gov

Preclinical Research Applications and Findings for Mglur2 Agonists, Including Mglur2 Agonist 1 Hydrochloride

In Vivo Studies Utilizing Animal Models of Neurological and Psychiatric Conditions

In vivo studies in animal models are essential for evaluating the therapeutic potential of mGluR2 agonists in complex disease states.

Schizophrenia: Animal models of schizophrenia often use pharmacological agents like phencyclidine (PCP) or MK-801 to induce psychosis-like symptoms and cognitive deficits. nih.gov The rationale for using mGluR2/3 agonists is that they can reduce the hyperglutamatergic state thought to contribute to the disorder. nih.gov Agonists such as LY354740 and LY379268 have been shown to be effective in reversing behavioral abnormalities, such as PCP-induced hyperlocomotion, in these models. nih.govresearchgate.net Furthermore, the mGluR2/3 agonist pomaglumetad methionil (POM) was found to normalize aberrant dopamine (B1211576) neuron activity in a developmental rat model of schizophrenia. nih.gov

Anxiety and Depression: mGluR2 agonists have also shown promise in animal models of anxiety and mood disorders. nih.gov The agonist LY354740, for instance, produced anxiolytic-like effects in the elevated plus-maze test in rats. researchgate.net This aligns with the hypothesis that by dampening excessive glutamate (B1630785) transmission in limbic circuits, these agonists can reduce anxiety. nih.gov

Neurodegenerative Disorders: The neuroprotective properties of mGluR2 agonists observed in vitro have been extended to animal models of neurodegeneration.

Huntington's Disease: In a transgenic mouse model of Huntington's disease, the mGluR2/3 agonist LY379268 was found to increase the expression of brain-derived neurotrophic factor (BDNF), which may help counteract neuronal cell death. nih.gov

Parkinson's Disease: While some studies suggest mGluR2/3 agonists may not improve motor symptoms in Parkinson's disease (PD) models, they may be beneficial for associated neuropsychiatric symptoms. nih.gov In an in vitro PD model using MPP+ neurotoxicity, the mGluR2 agonist LY354740 demonstrated protective effects. nih.gov

Ischemic Brain Injury: In a rat model of transient forebrain ischemia, pretreatment with the Group II agonist DCG-IV significantly reduced the ischemia-induced increase in extracellular glutamate and increased the survival of vulnerable CA1 neurons in the hippocampus. nih.gov This highlights the potential of mGluR2 activation to mitigate damage from ischemic events. nih.govnih.gov

Table 2: Summary of In Vivo Animal Model Findings for mGluR2 Agonists

| Condition | Animal Model | Agonist Example | Key Finding | Reference |

| Schizophrenia | PCP-induced hyperlocomotion | LY354740 | Attenuated PCP-induced locomotor activity. | researchgate.net |

| Schizophrenia | Developmental (MAM) rat model | Pomaglumetad methionil | Normalized hyperactive dopamine neuron firing. | nih.gov |

| Anxiety | Elevated Plus Maze (Rat) | LY354740 | Induced anxiolytic-like effects. | researchgate.net |

| Huntington's Disease | Transgenic mouse model | LY379268 | Increased expression of brain-derived neurotrophic factor (BDNF). | nih.gov |

| Ischemic Injury | Transient forebrain ischemia (Rat) | DCG-IV | Reduced glutamate release and increased neuronal survival. | nih.gov |

Research in Models of Schizophrenia-Related Phenotypes

Activation of mGluR2 has shown significant promise in ameliorating behaviors in animal models that mimic the symptoms of schizophrenia. A key focus of this research has been the reversal of pharmacologically induced hyperlocomotion, a model for psychosis, and the restoration of prepulse inhibition (PPI), a measure of sensorimotor gating that is deficient in individuals with schizophrenia.

Studies have consistently demonstrated that mGluR2/3 agonists can effectively reverse the hyperlocomotor activity induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and ketamine. researchgate.netnih.gov For instance, the selective mGluR2/3 agonist LY379268 has been shown to reduce ketamine-induced hyperactivity. researchgate.net Furthermore, the antipsychotic-like effects of these agonists appear to be primarily mediated through mGluR2, as demonstrated in studies using knockout mice where the effects are absent in mGluR2-deficient mice but persist in mGluR3-deficient mice. nih.gov Positive allosteric modulators (PAMs) of mGluR2, such as BINA, have also been effective in blocking PCP-induced hyperlocomotion. nih.gov

In addition to locomotor activity, mGluR2/3 agonists have been shown to rescue deficits in PPI induced by psychotomimetic drugs. nih.gov These findings suggest that targeting mGluR2 could be a viable strategy for addressing both the positive and sensory gating deficits observed in schizophrenia.

Table 1: Effects of mGluR2/3 Agonists in Preclinical Models of Schizophrenia

| Compound | Animal Model | Behavioral Phenotype | Outcome | Citation(s) |

|---|---|---|---|---|

| LY379268 | Rat | Ketamine-induced hyperlocomotion | Reduction in hyperactivity | researchgate.net |

| LY404039 | Mouse (wild-type) | PCP-induced hyperlocomotion | Reduction in hyperlocomotion | nih.gov |

| LY404039 | Mouse (mGluR2 knockout) | PCP-induced hyperlocomotion | No effect on hyperlocomotion | nih.gov |

| LY404039 | Mouse (mGluR3 knockout) | PCP-induced hyperlocomotion | Reduction in hyperlocomotion | nih.gov |

| BINA (mGluR2 PAM) | Mouse | PCP-induced hyperlocomotion | Blockade of hyperlocomotion | nih.gov |

| LY354740 | Rat | PCP-induced PPI deficits | Reversal of deficits | nih.gov |

Investigations in Models of Anxiety-Like Behaviors

The anxiolytic potential of mGluR2 activation has been explored in various preclinical models, with a particular focus on social interaction deficits, which can be a feature of anxiety disorders.

Studies utilizing the social interaction test in rodents have shown that mGluR2/3 agonists can reverse deficits in social behavior. For example, the mGluR2/3 agonist LY379268 was found to normalize social interaction deficits induced by prenatal stress in mice. nih.gov This effect was also associated with the normalization of decreased mGluR2 and mGluR3 expression in the frontal cortex of these animals. nih.gov The anxiolytic-like effects of these agonists are thought to be mediated by the inhibition of glutamate release in brain regions critical for emotion regulation, such as the amygdala and prefrontal cortex.

Exploration in Models of Depressive-Like States

Preclinical investigations into the role of mGluR2 in depression have yielded interesting findings, primarily through the study of antagonists. While agonists are being explored for other conditions, antagonists of mGluR2/3 have demonstrated antidepressant-like effects in rodent models such as the forced swim test and the tail suspension test. nih.govnih.gov In these tests, which are sensitive to clinically effective antidepressants, mGluR2/3 antagonists reduce immobility time, suggesting an antidepressant-like profile. nih.govnih.gov

Conversely, activation of mGluR2/3 by agonists can induce a hypo-locomotor effect, which can be reversed by mGluR2/3 antagonists. nih.gov These findings suggest a complex role for the mGluR2/3 system in the regulation of mood and behavior.

Studies in Animal Models of Pain

A substantial body of preclinical evidence supports the analgesic effects of mGluR2 activation in models of acute, chronic, inflammatory, and neuropathic pain. researchgate.netnih.govnih.govnih.govnih.govfrontiersin.orgmdpi.com

Systemic administration of mGluR2/3 agonists like LY354740, LY379268, and LY389795 has been shown to reduce nociceptive behaviors in the late phase of the formalin test, a model of inflammatory pain. nih.govfrontiersin.org These effects are dose-dependent and can be reversed by an mGluR2/3 antagonist. nih.gov In models of neuropathic pain, such as the spinal nerve ligation model, systemic activation of mGluR2/3 has been found to decrease mechanical allodynia. nih.gov

The analgesic effects of these agonists are believed to be mediated, at least in part, by the inhibition of neurotransmitter release from primary afferent fibers in the spinal cord. researchgate.net Studies using knockout mice have further pinpointed the crucial role of mGluR2 in mediating these analgesic effects. For instance, the antinociceptive effect of N-acetylcysteine (NAC), which is thought to act through mGluR2, is lost in mGluR2 knockout mice but not in mGluR3 knockout mice in the formalin pain model. nih.gov

Table 2: Analgesic Effects of mGluR2/3 Agonists in Preclinical Pain Models

| Compound | Animal Model | Pain Type | Outcome | Citation(s) |

|---|---|---|---|---|

| LY354740, LY379268, LY389795 | Rat | Inflammatory (formalin test) | Decreased nociceptive behavior | nih.govfrontiersin.org |

| LY379268, LY389795 | Rat | Inflammatory (carrageenan) | Reduced thermal hyperalgesia and mechanical allodynia | nih.gov |

| Systemic mGluR2/3 Agonists | Rat | Neuropathic (spinal nerve ligation) | Decreased mechanical allodynia | nih.gov |

| LY379268 | Mouse (wild-type) | Inflammatory (formalin test) | Reduced nociceptive behavior | nih.gov |

| LY379268 | Mouse (mGluR2 knockout) | Inflammatory (formalin test) | No analgesic effect | nih.gov |

| LY379268 | Mouse (mGluR3 knockout) | Inflammatory (formalin test) | Analgesic effect observed | nih.gov |

Research in Animal Models of Substance Use Disorders

The modulation of glutamate signaling via mGluR2 activation has emerged as a promising strategy for the treatment of substance use disorders. Preclinical studies have shown that mGluR2/3 agonists can reduce the self-administration of various drugs of abuse, including cocaine, nicotine, and ethanol. nih.gov

The mGluR2/3 agonist LY379268, for example, has been demonstrated to decrease cocaine self-administration in rats. nih.gov Similarly, mGluR2 positive allosteric modulators like BINA have also been shown to reduce cocaine self-administration and cue-induced cocaine-seeking behavior. nih.gov These effects are notable because, in some cases, they are selective for the drug of abuse without affecting responding for natural rewards like food, suggesting a specific action on addiction-related circuits. nih.govnih.gov

Role in Neurodegenerative Research Models

The neuroprotective potential of mGluR2 activation is an active area of investigation, with studies exploring its role in models of Huntington's disease and Alzheimer's disease-related mechanisms. doi.orgdoaj.orgnih.govnih.govwikipathways.orglarvol.com

In mouse models of Huntington's disease, such as the R6/2 and zQ175 models, the mGluR2/3 agonist LY379268 has been shown to improve motor performance and reduce key pathological features. doi.orgdoaj.orgnih.gov These improvements include a reduction in mutant huntingtin aggregates, decreased microglial activation, and a rescue of neuronal loss in the striatum. doi.orgnih.gov These findings suggest that by dampening excessive glutamate release, which is implicated in the excitotoxicity seen in Huntington's disease, mGluR2 agonists may offer a disease-modifying therapeutic approach. doaj.orgwikipathways.org

In the context of Alzheimer's disease, the role of mGluR2 is more complex. While the primary focus has been on other mGluR subtypes, the ability of mGluR2 agonists to modulate glutamate transmission suggests a potential to mitigate excitotoxic processes that contribute to neuronal damage in Alzheimer's. nih.gov Further research is needed to fully elucidate the therapeutic potential of mGluR2 activation in this and other neurodegenerative conditions.

Elucidation of Subtype Specificity Using Genetically Modified Animal Models

The development of mGluR2 and mGluR3 knockout mice has been instrumental in dissecting the specific contributions of each receptor subtype to the observed pharmacological effects of mGluR2/3 agonists. nih.govnih.govnih.govnih.govnih.govjneurosci.orgresearchgate.netbiorxiv.org

As highlighted in the context of schizophrenia and pain, the antipsychotic-like and analgesic effects of mGluR2/3 agonists are often absent in mGluR2 knockout mice, indicating that mGluR2 is the primary mediator of these therapeutic actions. nih.govnih.gov In contrast, some studies have suggested that mGluR3 may play a more prominent role in neuroprotection. nih.govjneurosci.org For example, the neuroprotective effects of the dual mGluR2/3 agonist LY379268 were found to be mediated by mGluR3, and surprisingly, were enhanced in the absence of mGluR2. jneurosci.org

These genetic models have also revealed distinct behavioral phenotypes. For instance, mGluR3 knockout mice have been reported to exhibit hyperactivity and impaired working memory, which are considered endophenotypes of schizophrenia. nih.gov The use of these genetically modified animals continues to be a critical tool in refining our understanding of the specific roles of mGluR2 and mGluR3 and in guiding the development of more selective therapeutic agents.

Structure Activity Relationship Sar and Ligand Design Principles for Mglur2 Agonists

Identification of Key Structural Determinants for mGluR2 Agonist Potency and Selectivity

The potency and selectivity of agonists targeting the metabotropic glutamate (B1630785) receptor 2 (mGluR2) are dictated by specific structural features that govern their interaction with the orthosteric binding site. All competitive ligands for mGlu receptors, including agonists and antagonists, possess an α-amino acid moiety. The spatial arrangement of the functional groups in the active conformation of these ligands mimics that of glutamate in an extended conformation. tocris.com

Key structural characteristics that determine the subtype specificity of phenylglycine derivative agonists and antagonists have been identified. For instance, carboxyphenylglycine derivatives demonstrate agonist activity at mGluR2, while exhibiting antagonist activity at mGluR1. nih.gov The nature and position of substituents on the phenylglycine ring are critical in defining the activity of these compounds across different mGluR subtypes. nih.gov

Furthermore, α-methylation of mGluR agonists can have varied effects depending on the parent compound and the receptor subtype. For example, while (2S, 1'S, 2'S)-2-(2-Carboxycyclopropyl)glycine (L-CCG-I) is a potent mGluR2 agonist, its α-methylation converts it into an mGluR2-selective antagonist. nih.gov In contrast, α-methylation of L-2-amino-4-phosphonobutyrate (L-AP4) retains agonist activity at mGluR6. nih.gov This highlights that modifications to the core structure can dramatically alter the pharmacological profile of a ligand.

The following table summarizes the activity of various phenylglycine derivatives at different mGluR subtypes:

| Compound Type | Activity at mGluR1 | Activity at mGluR2 | Activity at mGluR6 |

| Hydroxyphenylglycine derivatives | Agonist or Antagonist | - | Agonist |

| Carboxyphenylglycine derivatives | Antagonist | Agonist | - |

| α-Methylated carboxyphenylglycine derivatives | Antagonist | Antagonist | - |

| α-Ethylated carboxyphenylglycine derivatives | Antagonist | Antagonist | - |

| Phenylalanine derivatives | Little to no activity | Little to no activity | Little to no activity |

This table is based on findings from studies on phenylglycine and phenylalanine derivatives. nih.gov

Strategies for the Rational Design of Orthosteric mGluR2 Agonists

The rational design of orthosteric agonists for mGluR2 aims to achieve high potency and selectivity, along with favorable pharmacokinetic properties. A significant challenge in developing these ligands has been their typically polar nature, which can limit bioavailability. tocris.com

One successful strategy involves the use of bicyclic glutamate analogs. For example, the potent and selective group II mGluR agonist LY354740 and its derivatives were developed from the general agonist L-CCG-I. tocris.com Modifications to this scaffold, such as introducing a fluorine atom or a carbonyl group, have led to compounds with enhanced potency. tocris.com

Docking studies and computational modeling play a crucial role in the rational design process. These methods help to understand the binding modes of ligands and to predict how structural modifications will affect their interaction with the receptor. For instance, docking studies have revealed multiple potential binding sites, including the primary glutamate binding site and chloride-binding sites, which can be exploited to achieve subtype selectivity. 3ds.com By understanding the differences in the binding pockets of various mGluR subtypes, it is possible to design ligands that specifically target mGluR2. 3ds.com

Prodrug strategies have also been employed to improve the oral bioavailability of orthosteric agonists. 3ds.com For example, LY2140023 is a prodrug of the mGluR2/3 agonist LY404039. nih.gov

Approaches for the Discovery and Optimization of mGluR2 Positive Allosteric Modulators (PAMs)

Positive allosteric modulators (PAMs) offer an alternative approach to activating mGluR2. These molecules bind to a site on the receptor distinct from the orthosteric glutamate binding site, known as an allosteric site, which is located within the transmembrane (TM) domain. nih.govnih.gov This offers several advantages, including the potential for greater subtype selectivity and a more nuanced modulation of receptor activity that is dependent on the presence of the endogenous agonist, glutamate. nih.govnih.gov

The discovery of mGluR2 PAMs often begins with high-throughput screening (HTS) of large compound libraries. acs.org Once a hit compound is identified, a process of chemical optimization is undertaken to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

For example, the optimization of a hit compound, febuxostat, which was identified as a moderately potent mGluR2/4 heterodimer PAM, led to analogs with improved potency and CNS penetration. nih.govnih.gov However, this optimization also revealed challenges, as some of the new analogs were found to be either GIRK1/2 and GIRK1/4 activators or selective mGluR2 PAMs, but not the desired selective mGluR2/4 heterodimer PAMs. nih.govnih.gov This highlights the complexity of developing selective allosteric modulators for heterodimeric receptors.

Site-directed mutagenesis and molecular modeling are key tools in the optimization process. By identifying the specific amino acid residues in the allosteric binding pocket that interact with PAMs, researchers can rationally design modifications to improve binding affinity and selectivity. nih.gov Studies have identified several key residues within the mGluR2 TM domain that are crucial for the binding of allosteric modulators. nih.gov

The following table presents examples of mGluR2 PAMs and their characteristics:

| Compound | Type | Key Findings |

| VU0155041 | mGlu4 PAM and mGlu2/4 heterodimer PAM | Flat and intractable SAR precluded advancement. nih.govnih.gov |

| Febuxostat | mGlu2/4 heterodimer PAM | Moderately potent but with limited CNS penetration. nih.govnih.gov |

| Amide analogs of febuxostat | mGlu2 PAMs or GIRK activators | Improved potency and CNS penetration, but lacked selectivity for the mGlu2/4 heterodimer. nih.govnih.gov |

| JNJ-46356479 (and derivatives) | mGluR2 ago-PAMs | Enhanced PAM and agonist activity. nih.gov |

Impact of Conformational Constraints on Agonist Activity and Receptor Interactions

The activation of mGluR2 involves a complex series of conformational changes. The receptor exists in equilibrium between multiple conformational states, and the binding of an agonist influences this equilibrium. nih.gov

Single-molecule studies have revealed that the cysteine-rich domain (CRD) of mGluR2 is dynamic and can adopt at least four distinct conformations. nih.gov The binding of an agonist appears to "loosely" control the conformation of the ectodomains. nih.gov Even in the presence of a saturating full agonist, the active conformation of the receptor at the CRD is transient and dynamic. nih.gov This is in contrast to the ligand-binding domain, which adopts a more stable conformation upon agonist binding. nih.gov

The efficacy of an agonist is not necessarily determined by the degree of closure of the ligand-binding domain. Instead, agonists with different efficacies can stabilize the same conformational states, with the degree of efficacy being dependent on the occupancy of a single active conformation. nih.gov

Imposing conformational constraints on agonist molecules can significantly impact their activity. By rigidifying the structure of a ligand, it is possible to favor a specific conformation that is optimal for binding to the receptor and inducing the conformational changes required for activation. This principle is exemplified by the development of bicyclic glutamate analogs like LY354740, where the constrained ring system contributes to high potency and selectivity. tocris.com

The conformational dynamics of the receptor are a key factor in its function and provide a basis for the development of new modulators. Understanding these dynamics can aid in the design of ligands with specific desired effects on receptor activation and signaling. nih.gov

Advanced Methodological Approaches in Mglur2 Agonist Research

Radioligand Synthesis and Positron Emission Tomography (PET) Imaging for In Vivo Receptor Expression and Ligand Binding

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative visualization of receptor distribution and density in the living brain. biorxiv.org The development of specific PET radioligands for mGluR2 has been a significant focus of research, enabling the study of receptor expression in both normal and pathological conditions. nih.gov

The process begins with the synthesis of a suitable precursor molecule, which is then radiolabeled with a positron-emitting isotope, most commonly carbon-11 (B1219553) ([¹¹C]) or fluorine-18 (B77423) ([¹⁸F]). nih.gov For instance, researchers have successfully synthesized [¹⁸F]JNJ-46356479 by employing a copper(I)-mediated radiofluorination of an organoborane precursor. nih.gov Similarly, an array of triazolopyridines were developed as potential PET radiotracers, with candidates like [¹⁸F]mG2P026 being synthesized through Cu-mediated radiofluorination. nih.govsnmjournals.org These synthesis methods aim for satisfactory radiochemical yield, high molar activity, and excellent radiochemical purity. nih.gov

Once synthesized, these radioligands are used in PET imaging studies, often in animal models like rodents and non-human primates, to assess their in vivo characteristics. nih.govnih.gov An effective PET ligand for mGluR2 should readily cross the blood-brain barrier and exhibit selective binding to mGluR2-rich regions of the brain, such as the thalamus and cortex. nih.govpsychiatryonline.org For example, PET studies with [¹⁸F]JNJ-46356479 in rats and cynomolgus monkeys demonstrated its ability to penetrate the central nervous system and bind selectively to mGluR2. nih.gov Likewise, [¹⁸F]mG2P026 showed favorable imaging characteristics and high-contrast imaging of mGluR2 in the rat brain. nih.govbiorxiv.org

These imaging studies are critical for confirming target engagement of potential therapeutic agents and for understanding how mGluR2 expression may be altered in various neurological and psychiatric disorders. nih.govnih.gov

| Radioligand | Precursor Type | Labeling Method | Key In Vivo Findings |

| [¹⁸F]JNJ-46356479 | Organoborane | Copper(I)-mediated radiofluorination | Readily crosses the blood-brain barrier; shows selective binding in mGluR2-rich regions in rodents and non-human primates. nih.gov |

| [¹⁸F]mG2P026 | Triazolopyridine | Cu-mediated radiofluorination | Provides high-contrast imaging of mGluR2 with favorable kinetics in the rat brain. nih.govbiorxiv.org |

| [¹¹C]mG2P001 | Imidazo[4,5-b]pyridine derivative | N/A | Used to investigate positive allosteric modulation of mGluR2 in vivo. biorxiv.orgnih.gov |

| [¹¹C]13 | Benzimidazole derivative | O-[¹¹C]methylation | Accumulated in mGluR2-rich brain regions in rats, with binding reduced by a selective PAM. researchgate.net |

Electrophysiological Techniques (e.g., Miniature Excitatory Postsynaptic Currents (mEPSCs), Spontaneous Inhibitory Postsynaptic Currents (sIPSCs))

Electrophysiological techniques are fundamental for examining the functional consequences of mGluR2 activation at the synaptic level. Since mGluR2 receptors are predominantly located on presynaptic terminals, their activation typically leads to an inhibition of neurotransmitter release. nih.govnih.gov Techniques like whole-cell patch-clamp recordings in brain slices allow researchers to measure synaptic currents and assess how they are modulated by mGluR2 agonists.

Studies have focused on both excitatory and inhibitory currents. For example, research has shown that group II mGluR agonists can decrease synaptically evoked excitatory postsynaptic currents (EPSCs) in brain regions like the prefrontal cortex. nih.gov This inhibitory effect on glutamatergic transmission is a key mechanism of mGluR2 function. nih.gov

A more detailed analysis involves the measurement of miniature synaptic currents, which represent the postsynaptic response to the spontaneous release of a single vesicle of neurotransmitter. The frequency of these miniature excitatory postsynaptic currents (mEPSCs) is related to the probability of presynaptic vesicle release. Studies using the group II mGluR agonist LY354740 found that it decreased the frequency, but not the amplitude, of mEPSCs. nih.gov This finding provides strong evidence for a presynaptic mechanism of action, as a change in frequency reflects a change in release probability, while amplitude is related to postsynaptic receptor properties. Similarly, the effects on inhibitory transmission can be studied by measuring spontaneous inhibitory postsynaptic currents (sIPSCs). nih.gov

These techniques are invaluable for characterizing the precise effects of mGluR2 agonists on synaptic function and for understanding their potential to modulate neural circuit activity. nih.govnih.gov

Biochemical and Molecular Biology Techniques (e.g., Immunoblotting, Gene Expression Analysis)

Biochemical and molecular biology techniques are essential for investigating the expression and regulation of mGluR2 at the protein and mRNA levels.

Immunoblotting (Western Blotting): This technique is widely used to quantify the amount of mGluR2 protein in tissue samples from various brain regions. nih.govnih.gov Specific antibodies that recognize mGluR2 allow for the detection and measurement of receptor protein levels. nih.gov For instance, immunoblotting has been used to show that ceftriaxone (B1232239) treatment can suppress the upregulation of dimeric mGluR2 (the active state) in the hippocampus of an Alzheimer's disease mouse model. nih.gov Studies have also used this method to compare mGluR2 protein expression between control subjects and those with schizophrenia, although results have varied. nih.gov

Gene Expression Analysis: The analysis of mGluR2 messenger RNA (mRNA) provides insights into the transcriptional regulation of the receptor. Techniques such as in situ hybridization and quantitative polymerase chain reaction (qPCR) are used to measure the levels and determine the cellular localization of GRM2 (the gene encoding mGluR2) transcripts.

In the human prefrontal cortex, GRM2 mRNA has been found in both gray and white matter, with the highest expression in layer IV of the cortex. nih.gov Gene expression studies have also been conducted in animal models of diseases like epilepsy. For example, in a rat model of temporal lobe epilepsy, an increase in Grm2 mRNA levels was observed in the dorsal hippocampus during the chronic phase of the condition. mdpi.com These analyses help to understand how mGluR2 expression might be altered in disease states, providing clues to its role in pathophysiology. nih.govmdpi.com

| Technique | Finding | Brain Region/Model | Reference |

| Immunoblotting | Suppressed upregulation of dimeric mGluR2. | Hippocampus (AD mouse model) | nih.gov |

| Immunoblotting | No significant change in mGluR2 protein levels in schizophrenia. | Prefrontal Cortex | nih.gov |

| In Situ Hybridization | Highest GRM2 mRNA expression in layer IV. | Human Prefrontal Cortex | nih.gov |

| In Situ Hybridization | Increased Grm2 mRNA level in the chronic phase. | Dorsal Hippocampus (Epilepsy rat model) | mdpi.com |

Development and Application of Genetically Engineered Animal Models (e.g., Conditional Knockouts)

Genetically engineered animal models, particularly knockout mice and rats, are powerful tools for dissecting the specific physiological and behavioral roles of mGluR2. researchgate.netiu.edu By deleting the gene that codes for mGluR2 (Grm2), researchers can study the consequences of the receptor's absence. nih.govnih.gov

The use of mGluR2 knockout (KO) mice has been instrumental in distinguishing the functions of mGluR2 from the closely related mGluR3. nih.gov For example, studies using both mGluR2 KO and mGluR3 KO mice have shown that neuroprotection afforded by the dual agonist LY379268 is mediated entirely by mGluR3, and that activation of mGluR2 might even be detrimental under certain toxic conditions. nih.gov This highlights the importance of developing subtype-selective agonists.

More recently, researchers have developed mGluR2-KO rats. nih.gov One such model was created with a nonsense mutation in exon 3 of the Grm2 gene, leading to the expression of a truncated, non-functional protein. nih.gov Characterization of these animals revealed that the inhibitory effect of an mGluR2/3 agonist on glutamate (B1630785) release was significantly reduced, confirming the loss of mGluR2 function. nih.gov These models are crucial for investigating the role of mGluR2 in complex behaviors like drug seeking and in the pathophysiology of various disorders. nih.gov

While global knockouts are informative, the development of conditional knockout models, where the gene is deleted only in specific cell types or at specific times, allows for an even more precise investigation of the receptor's function in particular neural circuits. researchgate.netnih.gov These advanced models are essential for validating mGluR2 as a therapeutic target and for understanding the intricate details of its function in the brain. nih.gov

Advanced Spectroscopic and Structural Biology Methods (e.g., FRET sensors for conformational dynamics)

Understanding how mGluR2 agonists activate the receptor requires detailed knowledge of the receptor's structure and the conformational changes it undergoes. Advanced spectroscopic and structural biology methods provide these critical insights.

Förster Resonance Energy Transfer (FRET): FRET-based biosensors have been developed to study the conformational dynamics of mGluR2 in real-time. nih.gov In this technique, FRET donor and acceptor fluorophores are attached to specific sites on the receptor. Changes in the distance between these fluorophores, which occur as the receptor changes its shape upon activation, can be measured as a change in FRET efficiency. nih.gov Single-molecule FRET (smFRET) studies have revealed that in the presence of the agonist glutamate, mGluR2 transitions between three distinct conformational states (high, medium, and low FRET), reflecting the dynamic nature of receptor activation. nih.gov These methods allow researchers to directly visualize the molecular movements that link agonist binding to receptor signaling. nih.govresearchgate.net

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These high-resolution structural biology techniques have been used to determine the three-dimensional atomic structure of mGluRs. researchgate.netmdpi.com While challenging due to the membrane-bound nature of these receptors, obtaining these structures is crucial. mdpi.com Cryo-EM, in particular, has been used to solve the structures of human mGlu2 in its inactive state and in an active, agonist-bound state. researchgate.net These structures reveal the precise binding pocket for agonists and show how agonist binding leads to a compaction of the receptor dimer interface, which is a key step in the activation mechanism. researchgate.net This structural information is invaluable for structure-based drug design, aiding in the development of new and more selective mGluR2 agonists.

Future Directions and Emerging Research Avenues for Mglur2 Agonist 1 Hydrochloride

Delineating Intricate Subtype-Specific Functional Roles of mGluR2 versus mGluR3

While both mGluR2 and mGluR3 belong to the group II metabotropic glutamate (B1630785) receptors and share significant sequence homology, emerging evidence highlights their distinct functional roles and cellular localization. A key difference lies in their response to glutamate activation. Studies have shown that mGluR3 undergoes rapid desensitization and internalization following glutamate binding, a process not observed with mGluR2, which tends to remain on the cell surface. nih.gov This differential trafficking is attributed to variations in their C-terminal domains, which influence interactions with G protein-coupled receptor kinases (GRKs) and β-arrestins. nih.gov

Furthermore, their distribution within the brain, particularly in regions like the primate dorsolateral prefrontal cortex (dlPFC), underscores their specialized functions. In the dlPFC, mGluR3 is predominantly found postsynaptically in spine synapses, where it is positioned to enhance synaptic connectivity by inhibiting cAMP-K+ channel actions. nih.gov In contrast, mGluR2 is mainly located presynaptically, acting as an autoreceptor to reduce glutamate release. nih.govwikipedia.org This distinct localization leads to different physiological outcomes; for instance, increasing endogenous mGluR3 agonism enhances working memory-related neuronal firing, while an mGluR2 positive allosteric modulator (PAM) exhibits a more complex, dose-dependent effect. nih.gov The co-expression of mGluR2 and mGluR3 in cortical pyramidal cells also suggests the formation of mGluR2/3 heterodimers, which may have unique functional properties compared to their homodimeric counterparts. nih.gov

Identification of Novel Downstream Signaling Effectors and Protein-Protein Interactions

The canonical signaling pathway for mGluR2 involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. cellsignal.comnih.govscbt.com More specifically, mGluR2 has been shown to couple strongly with Gαob, Gαi1, Gαi2, and Gαi3. nih.gov However, the signaling cascade is far more intricate than this primary pathway.

Recent research has identified several novel protein-protein interactions that expand the functional repertoire of mGluR2. A significant interaction is with the serotonin (B10506) 5-HT2A receptor, forming a heterocomplex that is a potential target for hallucinogenic drugs. cellsignal.comnih.gov This interaction is crucial for some of the cellular and behavioral effects of hallucinogenic 5-HT2A receptor agonists. nih.gov Another noteworthy interaction is with the transferrin receptor protein 1 (TfR1), which cooperates with mGluR2 to mediate the internalization of viruses like rabies and SARS-CoV-2. asm.org Furthermore, protein kinase A (PKA) can directly phosphorylate mGluR2, specifically at the Ser843 residue, which inhibits its coupling to G-proteins and thus modulates its function. nih.gov These findings highlight a complex network of interactions that fine-tune mGluR2 signaling and present new avenues for therapeutic intervention.

Investigation of mGluR2 Receptor Heteromerization and its Functional Implications

The ability of G protein-coupled receptors (GPCRs) to form heterodimers adds another layer of complexity and functional diversity to their signaling capabilities. mGluR2 is known to form heteromeric complexes with various other GPCRs, leading to unique pharmacological profiles distinct from the individual receptor monomers. wikipedia.org

A well-studied example is the mGluR2/mGluR4 heterodimer. This complex exhibits a distinct pharmacological profile where activation requires the simultaneous application of selective agonists for both mGluR2 and mGluR4. nih.gov Interestingly, this heterodimer is not sensitive to the effects of currently available positive allosteric modulators (PAMs) that target either mGluR2 or mGluR4 individually. nih.gov

Another significant heteromer is the mGluR2/5-HT2A receptor complex. The formation of this complex is essential for some of the cellular and behavioral responses induced by hallucinogenic 5-HT2A receptor agonists. nih.gov The interaction within this complex is bidirectional; mGluR2 activation can influence 5-HT2A receptor signaling, and vice versa. nih.gov Furthermore, research suggests the prominent formation of mGluR2/3 heterodimers in the frontal cortex, which could play a significant role in cortical functions and synaptic plasticity. nih.gov The existence of these and potentially other mGluR2 heterodimers underscores the necessity of studying these complexes independently to understand their unique biophysical and pharmacological properties. researchgate.net

Development of Novel Research Hypotheses Based on Mechanistic Understanding in Preclinical Models

Preclinical studies using mGluR2 agonists have generated several promising hypotheses for their therapeutic potential in a range of neurological and psychiatric disorders. A central theme is the ability of mGluR2 activation to reduce excessive glutamate release, a common factor in various pathologies. nih.gov

In models of schizophrenia, mGluR2/3 agonists have shown antipsychotic-like properties, potentially by reversing the behavioral and cellular effects induced by psychotomimetic drugs. nih.govnih.gov The interaction between mGluR2 and the 5-HT2A receptor is a key area of investigation in this context. nih.gov For addiction, particularly to substances like cocaine and nicotine, mGluR2 activation has been shown to reduce drug self-administration and prevent relapse in animal models. eurekalert.orgcapes.gov.br This has led to the hypothesis that enhancing mGluR2 signaling could be a viable treatment strategy for substance use disorders.

Furthermore, research into alcoholism has suggested that psychedelics like psilocybin may exert some of their therapeutic effects by restoring prefrontal mGluR2 levels, thereby reducing craving and cognitive impairment. mdpi.com In the realm of neuroprotection, group II mGluR agonists have demonstrated protective effects in models of ischemic brain damage and other neurodegenerative conditions, suggesting their potential to mitigate neuronal injury. nih.gov These preclinical findings provide a strong foundation for the continued exploration of mGluR2 agonists in clinical settings.

Strategies for Enhancing Receptor Selectivity and Optimizing Brain Penetration in Research Compounds.

A significant challenge in the development of drugs targeting mGluR2 is achieving high selectivity over other mGluR subtypes, particularly mGluR3, and ensuring adequate penetration of the blood-brain barrier (BBB).

To enhance selectivity, researchers are focusing on the development of positive allosteric modulators (PAMs). Unlike orthosteric agonists that bind to the highly conserved glutamate binding site, PAMs bind to a distinct allosteric site on the receptor, offering greater potential for subtype selectivity. nih.gov Several highly selective mGluR2 PAMs have been identified, many of which are structurally related to prototypical compounds like BINA. nih.gov

Q & A

Basic Research Questions

Q. What in vitro assays are commonly used to characterize the pharmacological profile of mGluR2 agonists?

- Methodological Answer : Key assays include:

- cAMP Inhibition : Measure agonist-induced suppression of forskolin-stimulated cAMP accumulation in mGluR2-transfected cells (EC₅₀ values typically range from 0.3 nM to 285 nM, depending on the compound) .

- GTPγS Binding : Quantify agonist-stimulated GTP binding to assess G-protein coupling efficiency (e.g., EC₅₀ = 64–290 nM for mGluR7 agonists, as a reference) .

- Selectivity Screening : Test against mGluR1, 3, 4, 5, 6, 7, and 8 subtypes (e.g., AZD-8529 mesylate shows no activity at 20–25 μM for other subtypes) .

Q. How is receptor selectivity of mGluR2 agonists validated against other mGluR subtypes?

- Methodological Answer :

- Use transfected cell lines expressing individual mGluR subtypes (e.g., HEK293 cells).

- Compare EC₅₀ values across receptors. For example, CBiPES hydrochloride (EC₅₀ = 92.8 nM for mGluR2) shows >100-fold selectivity over mGluR3 .

- Validate via radioligand displacement assays for orthosteric binding sites .

Q. What animal models are used to evaluate mGluR2 agonists in neurological disorders?

- Methodological Answer :

- Psychosis Models : Amphetamine- or PCP-induced hyperlocomotion in rodents (e.g., LY379268 reduces hyperactivity in wild-type but not mGluR2 knockout mice) .

- Ethanol Withdrawal : Measure handling-induced convulsions (HIC) during withdrawal; LY379268 and MPEP (mGluR5 antagonist) are tested for anticonvulsant effects .

Advanced Research Questions

Q. How can receptor-specific contributions of mGluR2 versus mGluR3 be dissected in vivo?

- Methodological Answer :

- Use transgenic knockout models (e.g., mGluR2⁻/⁻, mGluR3⁻/⁻, or double knockouts).

- Compare behavioral responses to agonists (e.g., LY404039 attenuates PCP-induced hyperlocomotion in wild-type and mGluR3⁻/⁻ mice but not in mGluR2⁻/⁻) .

- Pair with pharmacological profiling to isolate receptor-specific signaling pathways .

Q. What techniques are used to study mGluR2 agonist-induced receptor trafficking and internalization?

- Methodological Answer :

- Live-Cell Imaging : Track fluorescently tagged mGluR2 in hippocampal neurons after agonist exposure (e.g., LY379268 increases APP internalization via G protein-dependent mechanisms) .

- Radioligand Binding : Monitor receptor density changes using tritiated PAMs (e.g., agonists enhance radioligand binding affinity in vitro) .

Q. How can cross-talk between mGluR2 and 5-HT2A receptors be investigated experimentally?

- Methodological Answer :

- Co-Transfection Studies : Express mGluR2 and 5-HT2A in the same cells to assess heterodimer formation and signaling crosstalk (e.g., mGluR2 activation suppresses 5-HT2A-mediated hallucinogenic pathways) .

- Pathway-Specific Reporters : Use luciferase-based assays to measure downstream effects (e.g., PLCβ vs. cAMP pathways) .

Q. How do probe-dependent effects of mGluR2 agonists influence PET imaging data interpretation?

- Methodological Answer :

- Dual Radioligand Studies : Compare binding of tritiated PAMs (e.g., [¹¹C]mG2P026) in the presence of agonists to assess affinity changes .

- Kinetic Modeling : Account for agonist-induced receptor internalization or conformational changes in PET signal quantification .

Q. How can contradictory efficacy data for mGluR2 agonists across schizophrenia models be resolved?

- Methodological Answer :

- Dose-Response Analysis : Test agonists at multiple doses to identify therapeutic windows (e.g., LY404039 shows efficacy at 7.5 mg/kg but not higher doses in PCP models) .

- Pharmacokinetic Profiling : Measure brain penetrance and plasma stability (e.g., AMN082 dihydrochloride is orally active and brain-penetrant) .

- Strain-Specific Validation : Replicate findings across rodent strains to rule out genetic confounding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.